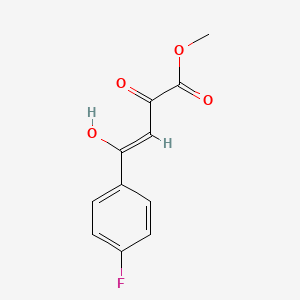
methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a fluorophenyl group, a hydroxy group, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular aldol condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2E)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2E)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C11H9FO4 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl (Z)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- |
InChI Key |
KTWGXTGODIPYSX-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)F)\O |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















